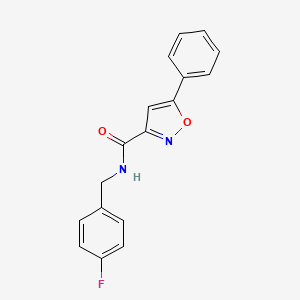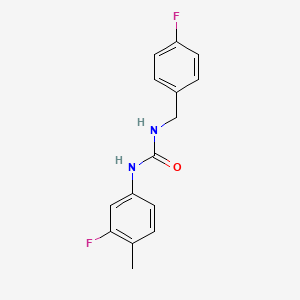![molecular formula C14H18F2N4O4S3 B4560997 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine](/img/structure/B4560997.png)
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine is a sulfonyl-containing heterocyclic compound. This compound is noteworthy for its unique structural features, which include a difluoromethyl-pyrazole moiety and a thiophene ring, both of which are linked to a piperazine framework. Compounds with such structural motifs have found broad application in various fields, such as pharmaceuticals and materials science, due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic synthesis starting from readily available precursors. Key steps in the synthesis include:
Formation of the pyrazole core: : The synthesis generally begins with the formation of the 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole core. This step often employs a cyclization reaction involving 3,5-dimethyl-1H-pyrazole and a suitable difluoromethylating agent under controlled conditions.
Sulfonylation: : The next step involves introducing the sulfonyl group onto the pyrazole ring. This is typically achieved through the reaction of the pyrazole compound with a sulfonyl chloride in the presence of a base.
Thiophene substitution: : The resulting sulfonylated pyrazole is then subjected to a substitution reaction with thiophene sulfonyl chloride to form the desired thiophene-sulfonyl pyrazole derivative.
Piperazine coupling: : Finally, the sulfonylated pyrazole is reacted with a piperazine derivative to yield the target compound.
Industrial Production Methods
Industrial-scale production follows similar routes but is optimized for scalability and cost-effectiveness. Key considerations include the choice of solvents and reagents, reaction temperature, and purification methods to ensure high yield and purity of the final product. Automation and continuous flow chemistry techniques are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at the sulfonyl groups or other reactive sites, often resulting in the corresponding thiol or amine derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and piperazine moieties.
Common Reagents and Conditions
Oxidizing agents: : Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Bases: : Such as triethylamine (TEA) or potassium carbonate (K₂CO₃) for substitution reactions.
Major Products Formed
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Thiol or amine derivatives.
Substitution products: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine has been explored for various scientific research applications due to its unique chemical structure and reactivity:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology: : Investigated for its potential to interact with biological macromolecules, such as proteins and nucleic acids, potentially influencing cellular processes.
Medicine: : Explored for its potential as a therapeutic agent, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry: : Used in the development of advanced materials, including polymers and coatings, due to its structural versatility.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine often involves its interaction with specific molecular targets within a biological system. These interactions can lead to modulation of biological pathways and cellular processes.
Molecular Targets and Pathways
Enzymes: : The compound can act as an inhibitor or activator of various enzymes, altering enzymatic activities.
Receptors: : It may bind to specific receptors on the cell surface or within cells, triggering or inhibiting signaling pathways.
DNA/RNA: : Interactions with genetic material can affect gene expression and regulation.
Comparison with Similar Compounds
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine stands out due to its distinct combination of pyrazole, sulfonyl, and thiophene moieties. Comparatively:
Similar compounds: : Other sulfonyl-containing heterocycles, such as sulfonylureas or sulfonamides, share some chemical and biological properties but differ in structure and specific activity.
Uniqueness: : The presence of both difluoromethyl and thiophene groups imparts unique physicochemical properties and reactivity, potentially leading to distinct biological activities.
Properties
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N4O4S3/c1-10-13(11(2)20(17-10)14(15)16)27(23,24)19-7-5-18(6-8-19)26(21,22)12-4-3-9-25-12/h3-4,9,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKOBARFDRWRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4560917.png)
![3-methoxy-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4560934.png)
![{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE](/img/structure/B4560940.png)
![4-(4-chlorobenzyl)-5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4560954.png)
![[4-(Cyclohexylcarbamoyl)-2-methoxyphenyl] acetate](/img/structure/B4560958.png)
![1-(4-fluorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4560966.png)


![methyl 4-[({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4560979.png)
![N-(3-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide](/img/structure/B4560987.png)
![S-(4-methyl-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4H-1,2,4-triazol-3-yl) cyclopropanecarbothioate](/img/structure/B4560999.png)
![N-[6-oxo-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B4561012.png)
![(5E)-3-ethyl-5-[[2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4561024.png)

